Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids It is characterized by a piperidine ring bearing a carboxylate group and a pyridine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 3-methylpyridine with piperidine-4-carboxylic acid under esterification conditions. The reaction is carried out in the presence of an acid catalyst and an alcohol, such as ethanol, to form the ethyl ester. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, reduced pyridine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-methylpyridin-2-yl)amino)piperidine-1-carboxylate: Similar structure with an amino group instead of a carboxylate group.
Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate: Contains a pyrazine ring instead of a pyridine ring.
Ethyl 1-(2-phenoxy-3-pyridinyl)carbonyl)-4-piperidinecarboxylate: Features a phenoxy group attached to the pyridine ring.
Uniqueness
Ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of both piperidine and pyridine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(3-methylpyridin-2-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)12-6-9-16(10-7-12)13-11(2)5-4-8-15-13/h4-5,8,12H,3,6-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BILVVMDGIDUZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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